molecular formula C15H32N2O B029105 N-Nitroso-N-methyl-n-tetradecylamine CAS No. 75881-20-8

N-Nitroso-N-methyl-n-tetradecylamine

Cat. No.: B029105
CAS No.: 75881-20-8
M. Wt: 256.43 g/mol
InChI Key: CCTMZRHJDTTZRF-UHFFFAOYSA-N
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Safety and Hazards

N-Nitroso-N-methyl-n-tetradecylamine is a carcinogenic compound . It is listed as causing cancer . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .

Future Directions

The Carcinogenic Potency Database (CPDB) is a unique and widely used international resource of the results of chronic, long-term animal cancer tests on chemicals, including N-Nitroso-N-methyl-n-tetradecylamine . The CPDB provides easy access to the bioassay literature, with qualitative and quantitative analyses of both positive and negative experiments . This could be a valuable resource for future research and understanding of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-N-methyl-n-tetradecylamine can be synthesized through the nitrosation of N-methyl-n-tetradecylamine. This process typically involves the reaction of N-methyl-n-tetradecylamine with nitrous acid (HNO2) under acidic conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-N-methyl-n-tetradecylamine primarily undergoes nitrosation reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    N-Nitrosodimethylamine (NDMA): A well-known carcinogenic nitrosamine.

    N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar properties.

    N-Nitrosopyrrolidine (NPYR): A nitrosamine commonly found in tobacco smoke.

Uniqueness: N-Nitroso-N-methyl-n-tetradecylamine is unique due to its long alkyl chain, which may influence its physical properties and biological activity compared to other nitrosamines .

Properties

IUPAC Name

N-methyl-N-tetradecylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTMZRHJDTTZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021004
Record name N-Nitroso-N-methyl-N-tetradecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75881-20-8
Record name N-Methyl-N-nitroso-1-tetradecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75881-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosomethyltetradecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075881208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroso-N-methyl-N-tetradecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N-nitroso-1-tetradecanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD23CT2WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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